molecular formula C14H15ClN2O7S B13798757 (6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid CAS No. 58684-54-1

(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Cat. No.: B13798757
CAS No.: 58684-54-1
M. Wt: 390.8 g/mol
InChI Key: IKRWLWZYTNQCOD-UHFFFAOYSA-N
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Description

(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a thia-azabicyclo octene ring system, and functional groups such as acetoxymethyl and chloro-dioxobutyl. These structural elements contribute to its reactivity and potential utility in chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic ring system: This is achieved through a cyclization reaction involving a thia-azabicyclo precursor.

    Introduction of the acetoxymethyl group: This step involves the acetylation of a hydroxymethyl group using acetic anhydride in the presence of a catalyst.

    Attachment of the chloro-dioxobutyl group: This is accomplished through a nucleophilic substitution reaction, where a suitable chloro-dioxobutyl precursor reacts with the amino group on the bicyclic ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are carried out under controlled temperatures and pressures to maximize efficiency.

    Purification techniques: Utilizing methods such as crystallization, distillation, and chromatography to isolate the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions

(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products

    Sulfoxides and sulfones: Formed through oxidation.

    Alcohols and amines: Formed through reduction.

    Substituted derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibiting their activity by forming a stable complex.

    Interact with receptors: Modulating their signaling pathways.

    Disrupt cellular processes: Interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Share a similar bicyclic structure but differ in their functional groups and biological activity.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure but distinct chemical properties

Properties

CAS No.

58684-54-1

Molecular Formula

C14H15ClN2O7S

Molecular Weight

390.8 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(4-chloro-3-oxobutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15ClN2O7S/c1-6(18)24-4-7-5-25-13-10(16-9(20)2-8(19)3-15)12(21)17(13)11(7)14(22)23/h10,13H,2-5H2,1H3,(H,16,20)(H,22,23)

InChI Key

IKRWLWZYTNQCOD-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC(=O)CCl)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC(=O)CCl)SC1)C(=O)O

Origin of Product

United States

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